molecular formula C14H18Cl2N2O4S B4600927 ethyl 4-[(2,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate

ethyl 4-[(2,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate

Cat. No.: B4600927
M. Wt: 381.3 g/mol
InChI Key: AGRCWWNUIYDPHI-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C14H18Cl2N2O4S and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0364336 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A new sulfonate reagent, closely related to ethyl 4-[(2,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate, was synthesized for analytical derivatization in liquid chromatography. This reagent, designed for sensitive detection after tagging to an analyte, showcases the utility of substituted piperazine derivatives in enhancing chromatographic analyses. The derivatization leads to compounds that can be easily detected using fluorometric methods, with the excess reagent removed by acid treatment, thus facilitating accurate and sensitive analysis (Wu et al., 1997).

Antimicrobial Activity

Bifunctional sulfonamide-amide derivatives, including those structurally related to this compound, demonstrate significant in vitro antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents. The synthesis approach and the resultant antimicrobial efficacy underscore the importance of chemical modifications in piperazine derivatives for enhancing biological activity (Abbavaram & Reddyvari, 2013).

Synthesis and Characterization of Anticancer Agents

The synthesis of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole nucleus from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate showcases the application of piperazine derivatives in developing potential anticancer agents. This research demonstrates the methodological advancements in synthesizing compounds with significant anticancer activities, suggesting the role of such derivatives in cancer therapy (Rehman et al., 2018).

Electrophysiological Evaluation of 5-HT1A Receptor Agonists

The study on substituted piperazine-ethyl-amide derivatives, including those structurally akin to this compound, has revealed their potential as 5-HT1A receptor agonists. Electrophysiological experiments indicated that these compounds inhibit the activity of rat dorsal raphe serotonergic neurons, providing insights into their mechanism of action and therapeutic potential in treating disorders related to the serotonergic system (Dilly et al., 2011).

Properties

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)methylsulfonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O4S/c1-2-22-14(19)17-5-7-18(8-6-17)23(20,21)10-11-3-4-12(15)9-13(11)16/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRCWWNUIYDPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.